molecular formula C22H19N3O4S B2587214 methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate CAS No. 941880-41-7

methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate

Cat. No.: B2587214
CAS No.: 941880-41-7
M. Wt: 421.47
InChI Key: VABQMFOXIKFYHP-UHFFFAOYSA-N
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Description

Methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a substituted benzene ring and a methyl benzoate ester group. Key structural elements include:

  • Thiazolo[4,5-d]pyridazine backbone: A bicyclic system comprising a thiazole ring fused to a pyridazine moiety.
  • 7-(3-Methoxyphenyl) substitution: A methoxy-substituted phenyl group at the 7-position of the pyridazine ring.
  • Methyl benzoate side chain: A para-substituted methyl benzoate ester linked via a methylene bridge to the thiazole nitrogen.

Properties

IUPAC Name

methyl 4-[[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-13-23-19-20(30-13)18(16-5-4-6-17(11-16)28-2)24-25(21(19)26)12-14-7-9-15(10-8-14)22(27)29-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABQMFOXIKFYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)C(=O)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. Its structure suggests potential pharmacological applications, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 420.49 g/mol. The compound features a thiazole ring fused with pyridazine, which is known for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[4,5-d]pyridazines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)8.3
This compoundA549 (Lung Cancer)12.1

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of thiazolo[4,5-d]pyridazines has also been investigated. In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound may act as a potential lead for developing new antimicrobial agents.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Membranes : The antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Case Studies

A case study involving the synthesis and evaluation of related thiazolo[4,5-d]pyridazine derivatives highlighted the importance of structural modifications in enhancing biological activity. Researchers synthesized various analogs and assessed their anticancer and antimicrobial properties, concluding that specific substitutions significantly influenced efficacy.

Comparison with Similar Compounds

Research Implications and Limitations

  • Electronic Effects : The 3-methoxyphenyl group in the target compound likely donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., sulfonamide in ) .
  • Contradictions : ’s thiazolo-pyrimidines exhibit structural divergence (pyrimidine vs. pyridazine), limiting direct pharmacological comparisons.

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